molecular formula C13H19NOS B1427439 2,2-Dimethyl-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]propan-1-one CAS No. 1498742-53-2

2,2-Dimethyl-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]propan-1-one

Cat. No. B1427439
M. Wt: 237.36 g/mol
InChI Key: VWDLUSNCEWOCJC-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]propan-1-one” is a chemical compound with the molecular formula C13H19NOS . It has a molecular weight of 237.36 .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring attached to a pyrrolidine ring via a single bond. The pyrrolidine ring is further attached to a propanone group with two methyl groups .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, due to their saturated nature and sp^3-hybridization, allow for efficient exploration of pharmacophore space and contribute significantly to the stereochemistry of molecules. These structures increase the three-dimensional coverage of molecules, enhancing their bioactivity profiles. Pyrrolidine derivatives, including pyrrolizines and prolinol, have been identified for their selectivity towards biological targets, offering insights into structure-activity relationships (SAR) and the design of new compounds with varied biological profiles (Li Petri et al., 2021).

Thiophene Derivatives and Heterocycles

Thiophene derivatives play a prominent role in medicinal chemistry, serving as key structural units in bioactive molecules. The substitution of aromatic rings with thiophene has been shown to impact the activity of compounds significantly, providing a basis for the development of drugs with optimized antiviral, antitumor, and antimycobacterial actions. This highlights the importance of thiophene as a bioisostere in drug design (Ostrowski, 2022).

properties

IUPAC Name

2,2-dimethyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-13(2,3)12(15)14-7-4-5-11(14)10-6-8-16-9-10/h6,8-9,11H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDLUSNCEWOCJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC1C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-Dimethyl-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]propan-1-one
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2,2-Dimethyl-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]propan-1-one
Reactant of Route 6
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2,2-Dimethyl-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]propan-1-one

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